molecular formula C20H26N2O4S B11171503 N-[4-(hexylsulfamoyl)phenyl]-3-methoxybenzamide

N-[4-(hexylsulfamoyl)phenyl]-3-methoxybenzamide

Cat. No.: B11171503
M. Wt: 390.5 g/mol
InChI Key: WEATTYYOJDPRNF-UHFFFAOYSA-N
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Description

N-[4-(hexylsulfamoyl)phenyl]-3-methoxybenzamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a hexylsulfamoyl group attached to a phenyl ring, which is further connected to a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(hexylsulfamoyl)phenyl]-3-methoxybenzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Sulfonamide Intermediate: The reaction begins with the sulfonation of hexylamine to form hexylsulfonamide.

    Coupling with Phenyl Derivative: The hexylsulfonamide is then coupled with a phenyl derivative, such as 4-nitrophenyl, under suitable conditions to form the intermediate N-[4-(hexylsulfamoyl)phenyl]amine.

    Methoxylation: The final step involves the methoxylation of the intermediate with 3-methoxybenzoyl chloride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[4-(hexylsulfamoyl)phenyl]-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-[4-(hexylsulfamoyl)phenyl]-3-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(hexylsulfamoyl)phenyl]-3-methoxybenzamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes, leading to antimicrobial effects. Additionally, the compound may interact with other molecular pathways, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-benzylsulfamoyl-phenyl)-acetamide
  • N-(4-cyclopentylsulfamoyl-phenyl)-acetamide
  • N-(4-heptylsulfamoyl-phenyl)-acetamide

Uniqueness

N-[4-(hexylsulfamoyl)phenyl]-3-methoxybenzamide is unique due to its specific combination of a hexylsulfamoyl group and a methoxybenzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H26N2O4S

Molecular Weight

390.5 g/mol

IUPAC Name

N-[4-(hexylsulfamoyl)phenyl]-3-methoxybenzamide

InChI

InChI=1S/C20H26N2O4S/c1-3-4-5-6-14-21-27(24,25)19-12-10-17(11-13-19)22-20(23)16-8-7-9-18(15-16)26-2/h7-13,15,21H,3-6,14H2,1-2H3,(H,22,23)

InChI Key

WEATTYYOJDPRNF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC

Origin of Product

United States

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